![molecular formula C18H16Cl2N2O4 B2710019 Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate CAS No. 245039-26-3](/img/structure/B2710019.png)
Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DCMMA, and it is a synthetic compound that has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis Techniques
The chemical synthesis of similar compounds involves complex reactions. For instance, the Heck reaction has been employed for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating the cyclization of related acrylate arylation products under specific conditions (A. Ture et al., 2011). Moreover, synthesis methods have been developed for creating new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, highlighting the versatility of acrylate compounds in generating a wide range of chemical structures (Ashraf S. Hassan et al., 2014).
Ruthenium-Catalyzed Reactions
Ruthenium-catalyzed hydrohydroxyalkylation of acrylates with diols and α-hydroxycarbonyl compounds forms various lactones, showcasing the potential of acrylate derivatives in creating complex molecules (E. McInturff et al., 2013).
Biological Activities
Antioxidant Activity
Research into the antioxidant properties of compounds structurally similar to "Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate" has shown promising results. For instance, ammonium salts of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one have exhibited high inhibitory activity against the superoxide-generating ability of mitochondria in both liver and tumor tissues (O. V. Kushnir et al., 2015).
Catalysis and Polymerization
The research also extends to the field of polymerization, where N-heterocyclic carbenes have been utilized as catalysts for the group transfer polymerization of (meth)acrylic monomers, leading to the synthesis of all-acrylic block copolymers. This demonstrates the role of acrylate derivatives in the development of new polymeric materials with potential applications in various industries (Yuetao Zhang et al., 2013).
Propiedades
IUPAC Name |
methyl (E)-3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-13-6-3-11(4-7-13)17(23)22-16(18(24)26-2)10-21-15-8-5-12(19)9-14(15)20/h3-10,21H,1-2H3,(H,22,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKEQFSJGIUFZ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=C(C=C(C=C2)Cl)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

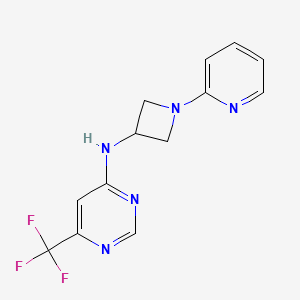
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)
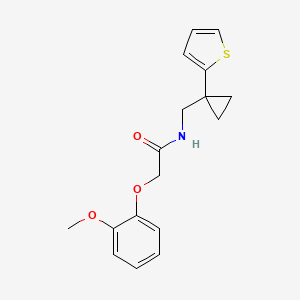
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2709946.png)
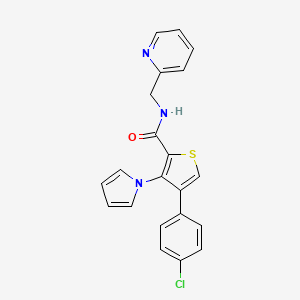

![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)
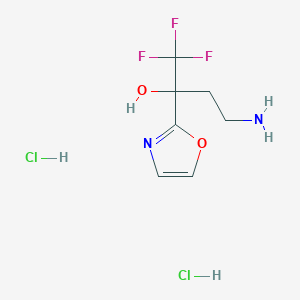
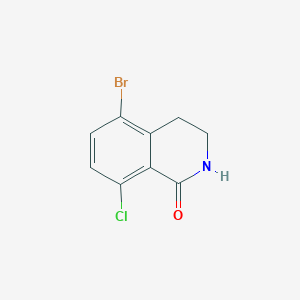
![N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide](/img/structure/B2709958.png)
